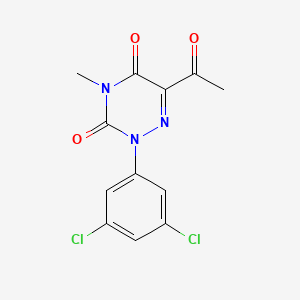
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C12H9Cl2N3O3 and its molecular weight is 314.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a compound belonging to the triazine family, characterized by its unique molecular structure and potential biological activities. Its molecular formula is C12H9Cl2N3O3 and it has a molecular weight of 314.12 g/mol . This compound has garnered attention due to its diverse pharmacological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazine derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance, it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and the activation of caspases . Specifically, studies demonstrated that the compound inhibited the proliferation of breast cancer and lung cancer cell lines with IC50 values in the micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. It was found to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In vitro assays showed that the compound reduced prostaglandin E2 (PGE2) production significantly .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazine compounds is crucial for enhancing their biological efficacy. Modifications at various positions on the triazine ring can lead to variations in biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| 3,5-Dichlorophenyl | Increased antimicrobial potency |
| Acetyl group | Enhanced anticancer activity |
| Methyl group | Improved anti-inflammatory effects |
This table summarizes how different substituents impact the biological activities of triazine derivatives.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial effects of various triazine derivatives including our compound against Candida albicans and Staphylococcus aureus. The results indicated that compounds with similar structures exhibited significant antifungal and antibacterial activities .
- Anticancer Research : In a study focused on lung cancer cell lines (A549), this compound showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM .
Propiedades
IUPAC Name |
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-6(18)10-11(19)16(2)12(20)17(15-10)9-4-7(13)3-8(14)5-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKNYDHOEDZUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)N(C1=O)C)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














